2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide
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Overview
Description
2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidinone ring attached to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the pyrrolidinone ring . Another method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in the presence of potassium phosphate monohydrate, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enantioselective lipases, has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system . The compound’s structure allows it to interact with GABA receptors, potentially influencing cognitive and neurological functions.
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic with a similar pyrrolidinone structure.
Oxiracetam: Another nootropic with a hydroxyl group on the pyrrolidinone ring.
Aniracetam: A nootropic with an additional aromatic ring.
Uniqueness
2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a phenylacetamide moiety, which may contribute to its unique pharmacological profile.
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11(9-14-8-4-7-12(14)16)13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFSJQGPKKZKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7458-01-7 |
Source
|
Record name | N-Phenylpiracetam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007458017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylpiracetam | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8V3C6J5CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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